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"Methyl ganoderate C6" quality control and standardization

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Compound of Interest

Compound Name: Methyl ganoderate C6

Cat. No.: B12110455

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Technical Support Center: Methyl Ganoderate C6

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and standardization of **Methyl ganoderate C6**.

Frequently Asked Questions (FAQs)

Q1: What is **Methyl ganoderate C6**?

A1: **Methyl ganoderate C6** is a lanostane-type triterpenoid isolated from Ganoderma lucidum, a mushroom widely used in traditional medicine. Its molecular formula is C₃₁H₄₄O₈.

Q2: What are the primary applications of **Methyl ganoderate C6** in research?

A2: **Methyl ganoderate C6** and related ganoderic acids are investigated for a variety of potential therapeutic properties, including anti-cancer, anti-inflammatory, neuroprotective, and anti-aging effects. It is often used in studies exploring the pharmacological activities of compounds derived from Ganoderma lucidum.

Q3: What is the recommended purity standard for **Methyl ganoderate C6** for in vitro and in vivo studies?

A3: For reliable and reproducible experimental results, a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is recommended.



Q4: How should Methyl ganoderate C6 be stored?

A4: **Methyl ganoderate C6** should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, temperatures of -20°C are advisable to prevent degradation.

Q5: In which solvents is Methyl ganoderate C6 soluble?

A5: **Methyl ganoderate C6** is generally soluble in organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO). Solubility in aqueous solutions is limited.

Quality Control and Standardization Data Presentation

Table 1: Physicochemical Properties of Methyl Ganoderate C6

Property	Value
Molecular Formula	C31H44O8
Molecular Weight	544.68 g/mol
Appearance	White or off-white powder
Purity (HPLC)	≥98%

Table 2: Typical Yields of Triterpenoids from Ganoderma lucidum



Extraction Method	Total Triterpenoid Yield	Specific Ganoderic Acid Yield (Example: Ganoderic Acid H)	Reference
Ultrasound-Assisted Extraction (UAE)	~4.9%	-	[1]
Optimized Ethanol Extraction	-	0.88 to 2.09 mg/g of dried powder	[2][3][4]
Supercritical CO ₂ Extraction	Up to 88.9% (relative yield)	-	

Table 3: Spectroscopic Data for Characterization

Technique	Expected Observations	
¹ H-NMR	Signals corresponding to methyl groups, olefinic protons, and protons adjacent to oxygenbearing carbons, characteristic of the lanostane skeleton.	
¹³ C-NMR	Approximately 31 carbon signals, including those for carbonyls, olefinic carbons, and carbons of the tetracyclic ring system.	
Mass Spectrometry (MS)	A molecular ion peak [M+H] ⁺ or [M+Na] ⁺ consistent with the molecular weight. Characteristic fragmentation patterns may also be observed.	

Experimental Protocols

Protocol 1: Extraction and Isolation of Methyl Ganoderate C6 from Ganoderma lucidum

1. Materials and Reagents:



- Dried and powdered fruiting bodies of Ganoderma lucidum
- 95% Ethanol
- Chloroform
- Silica gel (for column chromatography)
- Hexane
- · Ethyl acetate
- Methanol (HPLC grade)
- Rotary evaporator
- Ultrasonic bath
- 2. Extraction Procedure:
- Weigh 100 g of powdered Ganoderma lucidum.
- Add 1 L of 95% ethanol and extract using an ultrasonic bath for 1 hour at 50°C.[5]
- Filter the extract and repeat the extraction process on the residue two more times.
- Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- 3. Purification by Silica Gel Column Chromatography:
- Dissolve the crude extract in a minimal amount of chloroform.
- Prepare a silica gel column packed with hexane.
- Load the dissolved extract onto the column.
- Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.



- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing triterpenoids.
- Combine the fractions rich in the target compound profile.
- 4. Final Purification by Preparative HPLC:
- Evaporate the solvent from the combined fractions.
- Dissolve the residue in methanol.
- Purify the sample using a preparative HPLC system with a C18 column.
- Use a mobile phase gradient of methanol and water to isolate Methyl ganoderate C6.
- Collect the peak corresponding to Methyl ganoderate C6 and evaporate the solvent to obtain the purified compound.

Protocol 2: HPLC Analysis for Quality Control

- 1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[6]
- Mobile Phase: A gradient of Acetonitrile (A) and 0.1% acetic acid in water (B).[7]
- Gradient Program:
 - o 0-10 min: 20-40% A
 - 10-30 min: 40-60% A
 - o 30-40 min: 60-80% A
- Flow Rate: 1.0 mL/min.[6]
- Detection Wavelength: 252 nm.[6][8]



Injection Volume: 10 μL.[5]

• Column Temperature: 30°C.[6]

2. Sample and Standard Preparation:

• Standard Solution: Accurately weigh and dissolve **Methyl ganoderate C6** reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

 Sample Solution: Accurately weigh the sample, dissolve it in methanol, and filter through a 0.45 μm syringe filter before injection.

3. Data Analysis:

- Identify the **Methyl ganoderate C6** peak in the sample chromatogram by comparing the retention time with the reference standard.
- Quantify the amount of **Methyl ganoderate C6** in the sample by using a calibration curve generated from the standard solutions.

Troubleshooting Guides

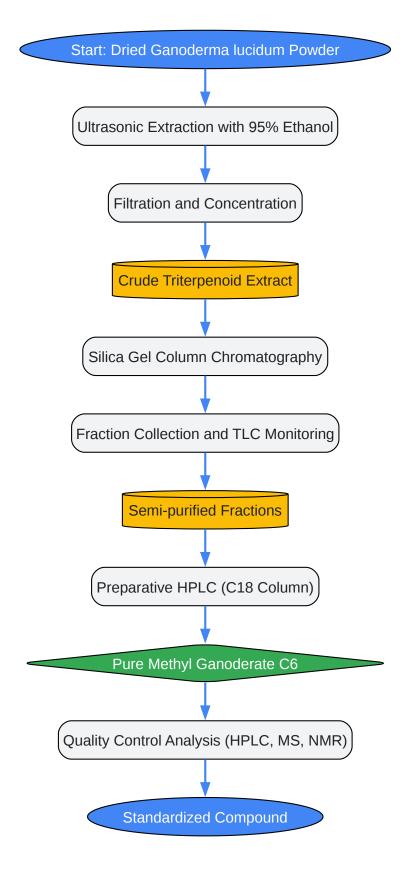
Table 4: HPLC Troubleshooting



Issue	Possible Cause	Solution
No Peaks or Very Small Peaks	- No sample injected- Detector malfunction- Incorrect mobile phase composition	- Verify injection volume and syringe/autosampler function-Check detector lamp and settings- Prepare fresh mobile phase and ensure correct proportions
Peak Tailing	- Column degradation- Active sites on the column- Sample overload	- Replace the column- Use a mobile phase with a competing base or a different pH- Reduce the injection concentration or volume
Peak Fronting	- Sample solvent incompatible with mobile phase- High sample concentration	- Dissolve the sample in the initial mobile phase- Dilute the sample
Shifting Retention Times	- Change in mobile phase composition- Fluctuation in column temperature- Column aging	- Prepare fresh mobile phase- Use a column oven for temperature control- Replace the column
High Backpressure	- Blockage in the system (e.g., guard column, column frit)- Precipitated buffer in the mobile phase	- Replace the guard column or filter- Back-flush the column- Filter the mobile phase and ensure buffer solubility

Visualizations

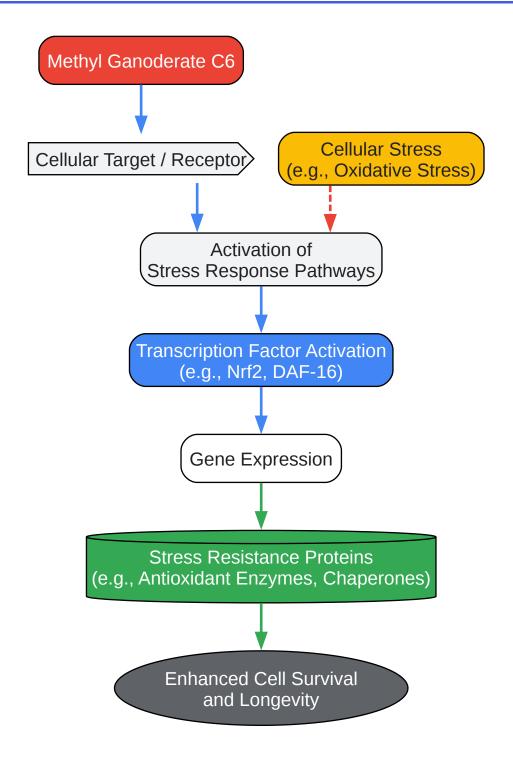




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Caption: Experimental workflow for the extraction and purification of **Methyl ganoderate C6**.





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